3,5-Diiodo-1,2-dihydroacenaphthylene
Description
3,5-Diiodo-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derivative featuring iodine substituents at the 3- and 5-positions of the acenaphthylene scaffold. This compound belongs to the class of dihalogenated 1,2-dihydroacenaphthylenes, which are pivotal intermediates in organic synthesis, particularly for constructing nanographenes and functionalized aromatic systems. The incorporation of iodine, a heavy halogen, confers distinct electronic and steric properties, influencing reactivity and applications in cross-coupling reactions.
Properties
Molecular Formula |
C12H8I2 |
|---|---|
Molecular Weight |
406g/mol |
IUPAC Name |
3,5-diiodo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8I2/c13-10-6-11(14)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2 |
InChI Key |
NZAFVKRABXFENG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C(C3=CC=CC1=C23)I)I |
Canonical SMILES |
C1CC2=C(C=C(C3=CC=CC1=C23)I)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical Properties
The higher molecular weight and van der Waals volume of iodine reduce solubility in polar solvents compared to bromo/chloro analogs. Additionally, the weaker C–I bond increases susceptibility to light-induced degradation, necessitating storage under inert conditions.
Reactivity in Cross-Coupling Reactions
For instance, the dibromo-dichloro analog (compound 4) undergoes Suzuki coupling with aryl boronic esters at 80°C, yielding 56% of the coupled product . The diiodo derivative could theoretically achieve comparable or higher coupling efficiency at lower temperatures (e.g., 50–60°C) but may require stringent stoichiometric control to prevent di-iodide elimination.
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